An In-depth Technical Guide on the Solubility of 6-(Chloromethyl)-1H-indazole Hydrochloride
An In-depth Technical Guide on the Solubility of 6-(Chloromethyl)-1H-indazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 6-(Chloromethyl)-1H-indazole hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in both aqueous and organic media is critical for its effective handling, reaction optimization, and formulation development. This document synthesizes available data with fundamental chemical principles to offer a practical framework for researchers. It delves into the molecular factors governing its solubility profile and presents standardized protocols for empirical solubility determination.
Introduction: The Significance of 6-(Chloromethyl)-1H-indazole Hydrochloride
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2]. 6-(Chloromethyl)-1H-indazole, particularly in its hydrochloride salt form, serves as a crucial building block for the synthesis of more complex drug candidates. The chloromethyl group at the 6-position provides a reactive site for further molecular elaboration, making this compound a valuable starting material in drug discovery and development.
The hydrochloride salt is specifically designed to enhance the aqueous solubility of the parent indazole derivative, a common strategy for active pharmaceutical ingredients (APIs) to improve their handling and bioavailability[3]. An in-depth understanding of its solubility is paramount for chemists and formulation scientists to ensure consistent reaction kinetics, develop robust purification methods, and design effective delivery systems.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its physicochemical properties. Key parameters for 6-(Chloromethyl)-1H-indazole hydrochloride are outlined below.
| Property | Value/Information | Source |
| Molecular Formula | C8H7ClN2 · HCl | [4] |
| Molecular Weight | 203.07 g/mol (Hydrochloride Salt) | Calculated |
| Appearance | Typically a solid, crystalline powder. | [5][6][7] |
| pKa | Indazole is amphoteric, with pKa values of 1.04 (for the indazolium cation) and 13.86 (for the indazolate anion). | [2] |
The molecular structure of 6-(Chloromethyl)-1H-indazole hydrochloride reveals key features that dictate its solubility:
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Indazole Core: The bicyclic aromatic ring system is inherently hydrophobic.
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Chloromethyl Group: This substituent adds to the lipophilic character of the molecule.
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Hydrophilic Centers: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
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Hydrochloride Salt: The protonation of one of the basic nitrogen atoms to form the hydrochloride salt significantly increases the polarity of the molecule and its potential for ionic interactions with polar solvents like water.
This structural duality—a largely hydrophobic scaffold with localized polar and ionic functionalities—results in a complex solubility profile that is highly dependent on the nature of the solvent.
Solubility Profile: A Comparative Analysis
Aqueous Solubility
The hydrochloride salt form of 6-(Chloromethyl)-1H-indazole is intended to confer aqueous solubility. The protonated indazole ring can readily interact with water molecules through ion-dipole interactions and hydrogen bonding. However, the overall hydrophobicity of the bicyclic system and the chloromethyl group will limit its solubility to some extent.
The pH of the aqueous medium is a critical factor influencing the solubility of this ionizable compound[8].
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In acidic to neutral pH (pH 1.2-6.8): The compound will exist predominantly in its protonated, more soluble form. Maintaining a pH well below the pKa of the indazole nitrogen is crucial for maximizing aqueous solubility.
-
In basic pH: As the pH increases, the hydrochloride salt will be neutralized to the free base form, which is significantly less polar and, consequently, less soluble in water. This property is often exploited in purification processes like extraction.
Solubility in Organic Solvents
The solubility of 6-(Chloromethyl)-1H-indazole hydrochloride in organic solvents is governed by the principle of "like dissolves like."
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Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally effective at dissolving the compound. Their hydroxyl groups can engage in hydrogen bonding with the indazole nitrogens, and their polarity can solvate the hydrochloride salt.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are also good choices due to their high polarity and ability to solvate cations. They are often used as reaction media for this type of intermediate.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): Solubility in these solvents is expected to be moderate. While they can interact with the hydrophobic portions of the molecule, they are less effective at solvating the ionic hydrochloride salt.
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Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in nonpolar solvents due to the high polarity imparted by the hydrochloride salt.
The following table summarizes the expected solubility trends:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Buffers (pH 1.2-6.8) | Moderate to High | Ion-dipole interactions and hydrogen bonding with the hydrochloride salt. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding and polar interactions. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions effectively solvate the salt. |
| Intermediate Polarity | Dichloromethane, THF | Low to Moderate | Favorable interactions with the organic scaffold but poor solvation of the salt. |
| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity. |
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is essential for process development and formulation. The equilibrium "shake-flask" method is a widely accepted and recommended technique[8][9].
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method
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Preparation: Add an excess of 6-(Chloromethyl)-1H-indazole hydrochloride to a series of vials containing a precise volume (e.g., 5 mL) of the desired solvents (water, ethanol, DMSO, etc.). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE). Care must be taken to avoid filter sorption, which can be an issue for hydrophobic compounds[8].
-
Analysis: Carefully take a known volume of the clear supernatant and dilute it appropriately with a suitable mobile phase. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound[8].
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).
Causality of Experimental Choices and Self-Validation
-
Why an excess of solid? Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility[8]. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.
-
Why 24-48 hours of agitation? This duration is typically sufficient for most compounds to reach equilibrium. Preliminary time-point studies can be conducted to confirm the minimum time required to reach a plateau in concentration.
-
Why HPLC-UV for quantification? HPLC is a highly specific and sensitive technique that can accurately quantify the analyte of interest and separate it from any potential impurities or degradants, ensuring the integrity of the measurement[8].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-(Chloromethyl)-1H-indazole hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[10][11].
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[6].
Conclusion
6-(Chloromethyl)-1H-indazole hydrochloride exhibits a solubility profile dictated by its dual hydrophobic and polar/ionic character. It is expected to be soluble in water (especially under acidic to neutral conditions) and polar organic solvents like alcohols, DMSO, and DMF, with limited solubility in less polar and nonpolar media. The hydrochloride salt form is key to its utility in aqueous systems. For precise process control and formulation, empirical determination of its solubility using standardized methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical steps for researchers to confidently work with this important pharmaceutical intermediate.
References
- The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). European Journal of Medicinal Chemistry.
- Annex 4. (n.d.).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.
- API Solubility and Dissolution Enhancement Via Formul
- SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
- Safety D
- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.).
- 6-Chloro-1H-indazole AldrichCPR. (n.d.). Sigma-Aldrich.
- SAFETY D
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.
- Indazole. (n.d.). Wikipedia.
- Indazole, 96% 25 g. (n.d.). Thermo Scientific Chemicals.
- 6-(Chloromethyl)-1H-indazole. (n.d.).
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